molecular formula C20H32O4 B1251343 Porwenin A

Porwenin A

Cat. No.: B1251343
M. Wt: 336.5 g/mol
InChI Key: HVZFLMOCARQHTL-PBUBQFPOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Porwenin A is a natural product found in Portulaca okinawensis with data available.

Properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(4aS,7R,8S,8aR)-8-[(Z)-5-hydroxy-3-(hydroxymethyl)pent-3-enyl]-7,8-dimethyl-4-methylidene-2,3,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-14-7-11-20(18(23)24)15(2)5-4-6-17(20)19(14,3)10-8-16(13-22)9-12-21/h9,14,17,21-22H,2,4-8,10-13H2,1,3H3,(H,23,24)/b16-9-/t14-,17-,19+,20-/m1/s1

InChI Key

HVZFLMOCARQHTL-PBUBQFPOSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CO)/CO)CCCC2=C)C(=O)O

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCO)CO)CCCC2=C)C(=O)O

Synonyms

porwenin A

Origin of Product

United States

Q & A

Basic Research Questions

Q. How can Porwenin A be reliably identified and characterized in experimental settings?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Cross-reference spectral data with published libraries or prior studies. For purity assessment, combine elemental analysis with chromatographic techniques (e.g., HPLC). Ensure reproducibility by documenting solvent systems, instrumentation parameters, and calibration standards .

Q. What are the standard protocols for synthesizing this compound in laboratory conditions?

  • Methodological Answer : Follow established organic synthesis pathways, such as multi-step reactions involving catalytic asymmetric synthesis. Optimize reaction conditions (temperature, solvent, catalyst loading) via Design of Experiments (DoE) frameworks. Include purification steps (e.g., recrystallization, column chromatography) and validate yields using gravimetric analysis. Report deviations from literature procedures, especially if they impact compound purity or stability .

Q. How should initial biological screening of this compound be designed to ensure statistical validity?

  • Methodological Answer : Employ in vitro assays (e.g., enzyme inhibition, cell viability) with positive/negative controls. Use a minimum sample size calculated via power analysis to avoid Type I/II errors. Apply blinding and randomization to reduce bias. For dose-response studies, use logarithmic concentration ranges and validate results with triplicate measurements .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacological data across studies be resolved?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell lines, animal models). Perform meta-analysis to quantify effect sizes and heterogeneity. Validate hypotheses through controlled replication studies, ensuring standardized protocols. Use sensitivity analysis to assess the impact of outlier datasets .

Q. What experimental frameworks are suitable for investigating this compound’s mechanism of action at the molecular level?

  • Methodological Answer : Combine in silico docking studies (e.g., molecular dynamics simulations) with in vitro binding assays (SPR, ITC). Validate target engagement using CRISPR-mediated gene knockout models. For pathway analysis, employ transcriptomics (RNA-seq) or proteomics (LC-MS/MS) with false discovery rate (FDR) correction. Triangulate results with functional assays (e.g., luciferase reporter systems) .

Q. How should researchers address conflicting data on this compound’s metabolic stability in preclinical models?

  • Methodological Answer : Use interspecies comparisons (e.g., human vs. rodent liver microsomes) to assess metabolic variability. Quantify metabolites via LC-MS and correlate findings with cytochrome P450 inhibition assays. Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict in vivo behavior. Reconcile discrepancies by controlling for variables like diet, age, and genetic background in animal studies .

Data Reporting and Validation

Q. What criteria should be met to confirm this compound’s structural homogeneity in published studies?

  • Methodological Answer : Provide HRMS data (exact mass ±5 ppm), NMR assignments (δ values, coupling constants), and chromatographic purity (>95%). For crystalline compounds, include X-ray diffraction data (CCDC deposition number) and thermal analysis (TGA/DSC). Disclose any polymorphic forms or solvates .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

  • Methodological Answer : Document batch-to-batch variability using process analytical technology (PAT). Perform robustness testing on critical parameters (e.g., reaction time, pH). Validate scalability via pilot-scale reactions and compare key metrics (yield, purity) with small-scale data. Use Quality by Design (QbD) principles to define design space .

Table 1: Key Characterization Techniques for this compound

Parameter Method Acceptance Criteria Reference
Structural IdentityNMR (¹H, ¹³C), HRMSMatch literature/data libraries
PurityHPLC/GC with UV/ELSD detection≥95% area under curve
CrystallinityX-ray diffractionR-factor < 0.05
Thermal StabilityTGA/DSCDecomposition onset >150°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Porwenin A
Reactant of Route 2
Porwenin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.